3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione is a synthetic organic compound with significant interest in medicinal chemistry due to its potential biological activities. It belongs to the quinazoline family, which is known for various pharmacological properties, including antitumor and antimicrobial effects. The compound's chemical structure is characterized by a quinazoline backbone substituted with a phenyl group and an allyl group.
The compound can be synthesized through various chemical reactions involving starting materials such as anthranilic acid or other quinazoline derivatives. Its synthesis and characterization have been reported in scientific literature, highlighting its potential as a template for further modifications to develop new therapeutic agents .
3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione is classified under:
The synthesis of 3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione typically involves several steps:
For example, one method involves the use of dimethylformamide as a solvent and potassium carbonate as a base during the alkylation step, followed by refluxing to facilitate the reaction .
The molecular structure of 3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione can be described as follows:
Property | Value |
---|---|
Molecular Formula | C15H13N3O2 |
Molar Mass | 253.28 g/mol |
Density | 1.319 g/cm³ |
Melting Point | 281–283 °C |
Boiling Point | 447.6 °C at 760 mmHg |
Refractive Index | 1.644 |
The compound features a quinazoline moiety with a phenyl substituent at the 3-position and an allyl group at the 1-position, contributing to its unique chemical properties.
3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions including:
These reactions are crucial for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties .
The mechanism of action for compounds like 3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione is often linked to their ability to inhibit specific biological pathways:
Research indicates that derivatives of quinazolines often show enhanced activity against various cancer cell lines and pathogens .
The compound is typically a white crystalline solid with:
It exhibits:
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used to confirm the structure and purity of the synthesized compound .
3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione has several potential applications in scientific research:
Research continues into optimizing its structure for improved efficacy and reduced toxicity in therapeutic applications .
The systematic IUPAC name for this compound is 3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione, reflecting its bicyclic quinazoline core substituted at N1 with an allyl group and N3 with a phenyl ring. The numbering prioritizes the dione functionality (positions 2,4) and specifies the prop-2-en-1-yl (allyl) chain at N1. The canonical SMILES representation is C=CCN1C2=CC=CC=C2C(=O)N(C1=O)C3=CC=CC=C3, which encodes the connectivity: allyl group (-CH₂-CH=CH₂) attached to N1 of the quinazoline-2,4-dione system, with a phenyl ring at N3 [2].
Table 1: Nomenclature and Identifiers
Identifier Type | Value |
---|---|
IUPAC Name | 3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione |
SMILES | C=CCN1C2=CC=CC=C2C(=O)N(C1=O)C3=CC=CC=C3 |
Molecular Formula | C₁₇H₁₄N₂O₂ |
Molecular Weight | 278.30 g/mol |
X-ray crystallography reveals that the quinazoline-2,4-dione core adopts a nearly planar structure, with the phenyl ring at N3 rotated to a dihedral angle of 74.1° relative to the quinazoline plane. This orthogonal orientation minimizes steric clashes and facilitates intermolecular interactions. The allyl chain at N1 exhibits an extended conformation, positioning the terminal vinyl group away from the dione system. In the crystal lattice, molecules form centrosymmetric dimers via N-H···O hydrogen bonds between the N3-H and C2=O groups (R₂²(8) motif), with additional C-H···O interactions stabilizing the supramolecular architecture [7]. The allyl group’s electron density is polarized toward the quinazoline ring, influencing its reactivity in electrophilic additions.
Table 2: Key Crystallographic Parameters
Parameter | Value |
---|---|
Crystal System | Monoclinic |
Dihedral Angle (Quinazoline-Phenyl) | 74.1° |
Hydrogen Bonding | N-H···O (R₂²(8) dimers) |
Conformation of Allyl Group | Extended, vinyl terminus antiperiplanar |
The compound exhibits moderate lipophilicity (estimated logP ~2.8), contributing to limited water solubility (<0.1 mg/mL) but adequate permeability in biomembranes. Stability studies indicate robustness under physiological pH (7.4) for >24 hours, with <5% degradation observed. However, the allyl group’s vinyl moiety is susceptible to oxidative metabolism, forming epoxy intermediates detected via LC-MS. In simulated gastric fluid (pH 3.0), the compound remains intact, suggesting oral bioavailability potential. The dione carbonyls participate in reversible hydration under acidic conditions, forming gem-diol intermediates without backbone cleavage [2] [4].
Table 3: Characteristic NMR Assignments
Proton Position | δ (ppm) | Multiplicity | Integration |
---|---|---|---|
Quinazoline H-5 | 8.20 | dd | 1H |
Quinazoline H-6/H-7/H-8 + Phenyl | 7.65–7.45 | m | 7H |
-CH=CH₂ | 5.90 | m | 1H |
=CH₂ (trans) | 5.25 | dd | 1H |
=CH₂ (cis) | 5.15 | dd | 1H |
N-CH₂ | 4.65 | d | 2H |
N3-H | 4.30 | s | 1H |
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: